(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine
Overview
Description
(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine is a heterocyclic organic compound with the molecular formula C6H10N2O. It is characterized by the presence of an oxazole ring substituted with two methyl groups at positions 4 and 5, and an aminomethyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives .
Scientific Research Applications
(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,5-Dimethyl-1,3-oxazol-2-yl)methanamine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxazole ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)thiazole
- (1-Methyl-1H-imidazol-2-yl)methanamine
- 1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride
- 2-Thiazolemethanamine hydrochloride (1:2)
- 1-(3-Aminopropyl)imidazole
- 2-(Aminomethyl)thiazole dihydrochloride
- benzo[b]thiophen-3-ylmethylamine
- 2-Aminothiazole
- 2-Aminoimidazole
- 2-Aminobenzimidazole
Uniqueness
(4,5-Dimethyl-1,3-oxazol-2-yl)methanamine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of both methyl and aminomethyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(4,5-dimethyl-1,3-oxazol-2-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)9-6(3-7)8-4/h3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHCESKWMDAIJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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